molecular formula C23H17BrN2O B4005078 3-[bis(1H-indol-3-yl)methyl]-4-bromophenol

3-[bis(1H-indol-3-yl)methyl]-4-bromophenol

Cat. No.: B4005078
M. Wt: 417.3 g/mol
InChI Key: CKOKLGYJRJSQLC-UHFFFAOYSA-N
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Description

3-[bis(1H-indol-3-yl)methyl]-4-bromophenol is a compound that belongs to the class of bis(indolyl)methanes. These compounds are characterized by the presence of two indole groups attached to a central carbon atom, which is further connected to a bromophenol moiety. Indole derivatives are significant in both natural products and synthetic drugs due to their diverse biological activities .

Scientific Research Applications

3-[bis(1H-indol-3-yl)methyl]-4-bromophenol has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 3-[bis(1H-indol-3-yl)methyl]-4-bromophenol typically involves the reaction of indole with aromatic aldehydes in the presence of a catalyst. One common method is the electrophilic substitution reaction, where indole reacts with structurally divergent aldehydes and ketones using a green catalyst like taurine and water as a solvent . The reaction conditions often include mild temperatures and the use of environmentally friendly solvents to achieve high yields.

Chemical Reactions Analysis

3-[bis(1H-indol-3-yl)methyl]-4-bromophenol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 3-[bis(1H-indol-3-yl)methyl]-4-bromophenol involves its interaction with specific molecular targets. The indole moieties can bind to multiple receptors, leading to various biological effects. For example, it can inhibit enzymes involved in inflammation or cancer cell proliferation . The pathways involved often include modulation of signal transduction and gene expression.

Comparison with Similar Compounds

3-[bis(1H-indol-3-yl)methyl]-4-bromophenol can be compared with other bis(indolyl)methanes, such as:

    3,3’-bis(indolyl)methane: Known for its anticancer properties.

    3,3’-bis(1H-indol-3-yl)propane: Used in the synthesis of pharmaceuticals.

    3,3’-bis(1H-indol-3-yl)butane: Exhibits antimicrobial activity.

The uniqueness of this compound lies in its bromophenol moiety, which can enhance its biological activity and provide additional sites for chemical modification.

Properties

IUPAC Name

3-[bis(1H-indol-3-yl)methyl]-4-bromophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17BrN2O/c24-20-10-9-14(27)11-17(20)23(18-12-25-21-7-3-1-5-15(18)21)19-13-26-22-8-4-2-6-16(19)22/h1-13,23,25-27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOKLGYJRJSQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C(C3=C(C=CC(=C3)O)Br)C4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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